

# An In-depth Technical Guide to 1-Fluoro-2-methylpropan-2-amine

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## Compound of Interest

Compound Name: 1-Fluoro-2-methylpropan-2-amine

Cat. No.: B2884052

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This technical guide provides a comprehensive overview of **1-Fluoro-2-methylpropan-2-amine**, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The introduction of fluorine into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This document details the chemical identity, structural information, and key physicochemical properties of **1-Fluoro-2-methylpropan-2-amine**. Furthermore, a detailed, plausible synthetic protocol is presented, based on established methodologies for the preparation of related  $\beta$ -fluoroamines.

## Chemical Identity and Structure

- Chemical Name: **1-Fluoro-2-methylpropan-2-amine**
- CAS Number: 112433-52-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>4</sub>H<sub>10</sub>FN[\[2\]](#)[\[3\]](#)
- Structure:
  - SMILES: CC(C)(N)CF[\[2\]](#)
  - InChI Key: CHODSSFYKUSDHG-UHFFFAOYSA-N[\[3\]](#)

## Physicochemical Data

The following table summarizes the key computed physicochemical properties of **1-Fluoro-2-methylpropan-2-amine**. This data is essential for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Weight	91.13 g/mol	PubChem[3]
Monoisotopic Mass	91.079727485 Da	PubChem[3]
Topological Polar Surface Area (TPSA)	26.02 Å <sup>2</sup>	ChemScene[2]
logP (octanol-water partition coefficient)	0.6932	ChemScene[2]
Hydrogen Bond Donors	1	ChemScene[2]
Hydrogen Bond Acceptors	1	ChemScene[2]
Rotatable Bonds	1	ChemScene[2]

A hydrochloride salt of this amine is also available with the following properties:

- CAS Number: 112433-51-9[4]
- Melting Point: 247-248 °C[4]

## Proposed Synthetic Protocol

While a specific experimental protocol for the synthesis of **1-Fluoro-2-methylpropan-2-amine** is not readily available in published literature, a plausible and efficient route can be designed based on the well-established methodology of hydrofluorination of aziridines. The following protocol is adapted from general procedures for the synthesis of β-fluoroamines.[5][6][7][8]

Reaction Scheme:

The proposed synthesis involves the ring-opening of a suitable N-protected 2,2-dimethylaziridine with a fluoride source, followed by deprotection to yield the target primary amine.

#### Step 1: Synthesis of N-Protected 2,2-Dimethylaziridine

The starting material, an N-protected 2,2-dimethylaziridine, can be synthesized from 2-amino-2-methyl-1-propanol through methods such as the Wenker synthesis or by activation of the hydroxyl group followed by intramolecular cyclization. The choice of protecting group (e.g., Boc, Cbz, or a benzyl group) is critical for the subsequent steps.

#### Step 2: Hydrofluorination of N-Protected 2,2-Dimethylaziridine

This step involves the regioselective ring-opening of the aziridine ring with a fluoride nucleophile. A variety of fluorinating agents can be employed, with amine-HF reagents being a common choice.

- Reagents and Materials:

- N-Protected 2,2-dimethylaziridine
- Triethylamine trihydrofluoride ( $\text{Et}_3\text{N}\cdot 3\text{HF}$ ) or Pyridine-HF (Olah's reagent)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware for anhydrous reactions
- Magnetic stirrer and heating/cooling bath

- Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected 2,2-dimethylaziridine in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.

- Slowly add triethylamine trihydrofluoride (typically 1.5-2.0 equivalents) to the stirred solution. The addition should be done dropwise to control the reaction temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Extract the aqueous layer with DCM (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to obtain the crude N-protected **1-fluoro-2-methylpropan-2-amine**.
- Purify the product by column chromatography on silica gel.

### Step 3: Deprotection of the Amine

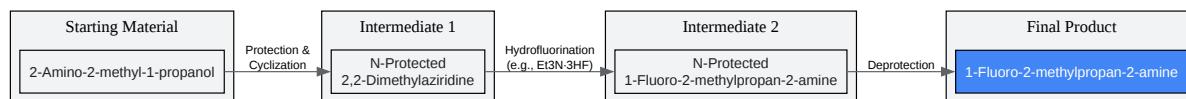
The final step is the removal of the N-protecting group to yield the free amine. The deprotection method will depend on the protecting group used.

- For a Boc-protected amine:
  - Dissolve the purified N-Boc-**1-fluoro-2-methylpropan-2-amine** in a solution of trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.
  - Stir at room temperature for 1-2 hours.
  - Remove the solvent and excess acid under reduced pressure.
  - The resulting salt can be neutralized with a base to obtain the free amine or used as the salt.
- For a Cbz or Benzyl-protected amine:

- Catalytic hydrogenation is the standard method. Dissolve the protected amine in a suitable solvent like ethanol or methanol.
- Add a palladium on carbon (Pd/C) catalyst.
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

## Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway for **1-Fluoro-2-methylpropan-2-amine**.



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Caption: Proposed synthetic route for **1-Fluoro-2-methylpropan-2-amine**.

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